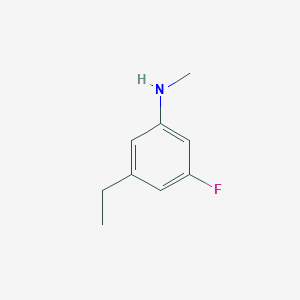

3-ethyl-5-fluoro-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-fluoro-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUWLUPXBHPQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-ethyl-5-fluoro-N-methylaniline

A logical and efficient synthetic pathway to this compound commences with the precursor 3-ethyl-5-fluoroaniline. uni.lu This intermediate already possesses the desired ethyl and fluoro substituents in the correct positions on the aniline (B41778) ring. The final key transformation is the selective methylation of the primary amino group.

The introduction of a methyl group onto the nitrogen atom of a fluorinated aniline can be achieved through several reliable methods, primarily reductive amination and catalytic N-methylation.

Reductive amination, also known as reductive alkylation, is a highly effective method for forming amines. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 3-ethyl-5-fluoroaniline with an appropriate one-carbon electrophile, such as formaldehyde (B43269) or paraformaldehyde, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired N-methylaniline derivative.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices due to their selectivity and tolerance of many functional groups. scirp.org The reaction is typically carried out in a suitable solvent like methanol (B129727) or dichloromethane. An alternative, metal-free approach uses borane-trimethylamine complex as the reducing agent in the presence of CO₂ (at 1 atm) for the selective methylation of amines. organic-chemistry.org

The general advantages of reductive amination include mild reaction conditions and high yields. researchgate.net This method is particularly useful as it can be performed in aqueous environments, which contrasts with other methylation techniques that require strictly anhydrous conditions. scirp.orgresearchgate.net

| Reactant | Reagents | Key Features | Reference |

|---|---|---|---|

| Primary Amine (e.g., 3-ethyl-5-fluoroaniline) | Formaldehyde/[11C]Formaldehyde, Sodium Cyanoborohydride | Can be performed in aqueous solvents (e.g., PBS buffer); fast reaction times (within 5 min). | scirp.org |

| Aldehydes/Ketones and Amines | α-picoline-borane, Acetic Acid (cat.) | Mild and efficient; can be conducted in methanol, water, or neat conditions. | organic-chemistry.org |

| Aldehydes/Ketones and Aromatic Amines | Stannous Chloride (SnCl₂), Polymethylhydrosiloxane (B1170920) (PMHS) | Chemoselective for aromatic amines; uses an inexpensive reducing agent. | organic-chemistry.org |

Catalytic methods offer an alternative route for the N-methylation of anilines. These reactions often utilize a catalyst to facilitate the methylation process, which can proceed via transfer hydrogenation or with other methyl sources. For instance, Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source, a principle that can be adapted for N-methylation. organic-chemistry.org

Another catalytic approach involves the use of a triethylboron-activated sodium hydroxide (B78521) solution with a silane, such as triethoxysilane (B36694) or polymethylhydrosiloxane (PMHS), as the reducing agent. This system has demonstrated high yields for the N-methylation of amides, which can be extended to anilines under specific conditions. chemicalbook.com

| Reactant | Catalytic System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amide Substrate | Triethylboron/NaOH, Triethoxysilane | Hexane, 80°C, 6h | 99% | chemicalbook.com |

| Ketones | Cp*Ir complexes, Ammonium Formate | Transfer hydrogenation conditions | - | organic-chemistry.org |

The synthesis of the key intermediate, 3-ethyl-5-fluoroaniline, requires the strategic introduction of both a fluorine atom and an ethyl group onto an aniline ring.

The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods. One of the most classic methods is the Balz-Schiemann reaction. This process involves the diazotization of an aromatic amine (e.g., 3-ethylaniline) with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. byjus.com The diazonium salt is then treated with a fluorinating agent, such as fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), to yield the corresponding aryl fluoride (B91410).

An alternative approach involves nucleophilic aromatic substitution (S-NAr) on a suitably activated precursor. For instance, a chloro- or nitro-group at the desired position can be displaced by a fluoride ion, often using a source like potassium fluoride (KF) with a phase-transfer catalyst or in a polar aprotic solvent. A patented method describes the synthesis of m-fluoroaniline from m-chloroaniline by first performing a Schiemann reaction to get m-fluorochlorobenzene, followed by an amination reaction catalyzed by Cu₂O or CuO. google.com Another patent describes the preparation of fluorinated anilines by reacting an azide (B81097) compound with anhydrous hydrogen fluoride. google.com

The ethyl group can be introduced onto the aniline ring through methods such as Friedel-Crafts alkylation. However, this reaction can be challenging with anilines because the amino group is a strong activating group, which can lead to over-alkylation and poor regioselectivity. Furthermore, the amino group can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.

A more practical and common strategy is to start with a commercially available precursor that already contains the ethyl group, such as 3-ethylaniline (B1664132). nih.govsigmaaldrich.com This simplifies the synthesis significantly by avoiding the complexities of direct alkylation on the aniline ring. Subsequent functionalization, such as the fluorination described above, can then be performed to yield 3-ethyl-5-fluoroaniline.

Approaches for Incorporating Fluoro and Ethyl Moieties into N-Methylaniline Scaffolds

Advanced Synthetic Approaches and Method Development Relevant to this compound

Modern organic synthesis offers a variety of powerful tools for the construction of complex molecules like this compound. These methods often provide high efficiency, selectivity, and functional group tolerance.

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example used for synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.org This reaction is particularly relevant for the synthesis of N-methylaniline derivatives.

The catalytic cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylamine and regenerate the Pd(0) catalyst. wuxiapptec.com The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability.

For the synthesis of a molecule like this compound, a potential route would involve the N-methylation of 3-ethyl-5-fluoroaniline. The Buchwald-Hartwig reaction conditions can be tailored for this transformation. A study on the Pd-catalyzed amination of five-membered heteroaryl halides highlighted the effectiveness of a GPhos-supported catalyst (P1) in combination with a moderate base like sodium trimethylsilanolate (NaOTMS). nih.gov While this study focused on heteroaryl halides, the principles can be extended to aryl halides.

| Ligand/Pre-catalyst | Base | Solvent | Temperature (°C) | Notes |

| GPhos Pd G6 | NaOTMS | THF | 40 | Effective for 5-membered ring heteroarenes. wuxiapptec.com |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 120-150 | General conditions for amination. nih.gov |

| P1 (GPhos-supported) | NaOTMS | THF | 50-90 | Effective for base-sensitive substrates. nih.gov |

Base-promoted reactions are fundamental in organic synthesis, and in the context of fluorinated compounds, they can be used to introduce fluorine or to facilitate reactions of fluorinated intermediates. While specific examples for the direct synthesis of this compound via this route are not prevalent, the principles can be understood from related transformations.

One relevant strategy involves the base-catalyzed addition of amines to fluoro-olefins. nih.gov For instance, the reaction of perfluoropropene with diethylamine (B46881) is a known method for preparing a fluorinated amine. This highlights the ability of a base to facilitate the nucleophilic attack of an amine onto a fluorinated, electron-deficient alkene.

Another approach involves the fluorination of anilines. While many fluorination reactions are electrophilic, base can play a crucial role. For example, in the enantioselective fluorination of N-H-free 3-substituted oxindoles, a scandium(III)/N,N'-dioxide complex catalyzed the reaction with N-fluorobenzenesulfonimide (NFSI) under basic conditions to afford 3-fluoro-2-oxindoles in high yields. nih.gov This demonstrates the use of a base to deprotonate a substrate, increasing its nucleophilicity towards an electrophilic fluorine source.

The synthesis of fluorinated anilines can also be achieved through a Halex (halogen exchange) reaction, where a chloro-substituted nitroaromatic compound is treated with a fluoride source, often in the presence of a phase-transfer catalyst, followed by reduction of the nitro group. wuxiapptec.com The basicity of the fluoride source can be a key parameter in this process.

Photoinduced methods have emerged as a mild and powerful tool for the formation of C-C and C-heteroatom bonds. The difluoroalkylation of anilines under visible light irradiation is a notable example of modern synthetic methodology. nih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

One approach involves the use of an organic photocatalyst, such as Eosin Y, to generate a difluoroalkyl radical from a suitable precursor like ethyl bromodifluoroacetate. acs.orgnih.gov The reaction mechanism typically involves a single-electron transfer (SET) from the excited photocatalyst to the difluoroalkylating agent, generating a difluoroalkyl radical. This radical then adds to the aniline, and subsequent rearomatization, often base-assisted, yields the difluoroalkylated aniline. acs.orgnih.gov

| Substrate | Product Yield (%) |

| 4-Bromo-N,N-dimethylaniline | 75 |

| 4-Chloro-N,N-dimethylaniline | 72 |

| 4-Iodo-N,N-dimethylaniline | 68 |

| N,N,4-Trimethylaniline | 78 |

| 4-Methoxy-N,N-dimethylaniline | 85 |

| Reaction conditions: aniline (0.3 mmol), ethyl difluoroiodoacetate (0.4 mmol), Eosin Y (1 mol %), in DMF, irradiated with a 525 nm Kessil lamp for 24 h. nih.gov |

An alternative photoinduced method involves the formation of an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated reagent like ethyl difluoroiodoacetate. nih.govacs.org Photoexcitation of this EDA complex can directly lead to the formation of the difluoroalkylated product without the need for an external photocatalyst. acs.org

Nucleophilic aromatic substitution (SNAr) is a classical reaction for the functionalization of aromatic rings. Traditionally, this reaction requires electron-deficient arenes to stabilize the intermediate Meisenheimer complex. However, recent advances have led to the development of catalytic concerted SNAr (CSNAr) reactions that can be applied to electron-neutral and even electron-rich fluoroarenes. acs.org

One such method employs an organic superbase, t-Bu-P4, to catalyze the SNAr of aryl fluorides with various nucleophiles, including amines. acs.org This catalyst is believed to activate both the aryl fluoride and the nucleophile, facilitating a concerted reaction pathway that avoids the formation of a high-energy Meisenheimer intermediate. This methodology exhibits excellent functional group tolerance. acs.org

Another approach utilizes transition metal catalysts, such as ruthenium complexes, to activate fluoroarenes towards nucleophilic attack. nih.govresearchgate.net A ruthenium(II) catalyst can coordinate to the arene ring, making it more electrophilic and susceptible to attack by an amine. nih.gov This catalytic SNAr of non-activated fluoroarenes with secondary amines has been shown to produce aminated products in good yields. nih.gov

| Fluoroarene | Product Yield (%) |

| p-Fluorotoluene | 79 |

| 4-Fluoro-o-xylene | 55 |

| o-Fluoroanisole | 45 |

| m-Fluoroanisole | 61 |

| p-Fluoroanisole | 49 |

| Reaction conditions: Fluoroarene, morpholine, Ru catalyst, with additives in some cases. nih.gov |

Derivatization Strategies and Functional Group Interconversions of this compound

The secondary amine functionality in this compound allows for a variety of derivatization reactions, which are crucial for modifying its properties or for its incorporation into larger molecules.

Acylation of the secondary amine in this compound can be readily achieved using standard procedures. The reaction with an acylating agent like acetic anhydride (B1165640) or an acyl chloride, often in the presence of a base, will yield the corresponding N-acetyl derivative. libretexts.orgvedantu.comquora.comwpmucdn.com This reaction is a common method for protecting amines or for synthesizing amides. libretexts.org A simple and efficient method for N-acylation involves stirring the amine with acetic anhydride at room temperature, which can provide the N-acylated product in good to excellent yields without the need for a catalyst. nih.gov

| Amine | Time (min) | Yield (%) |

| Aniline | 10 | 89 |

| p-Toluidine | 10 | 90 |

| p-Nitroaniline | 8 | 91 |

| N-Methylaniline | 15 | 85 |

| Reaction conditions: Amine (1 mmol), acetic anhydride (1.2 mmol), room temperature. |

Carbamate (B1207046) formation is another important derivatization of secondary amines. Carbamates are key structural motifs in many pharmaceuticals and can also serve as protecting groups. A modern and environmentally friendly approach to carbamate synthesis involves the reaction of an amine with carbon dioxide and an alkyl halide. acs.orgnih.gov This three-component coupling can be catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent like acetonitrile (B52724). acs.org This method avoids the use of toxic reagents like phosgene.

Another strategy for carbamate synthesis from secondary amines involves the use of carbamoylimidazolium salts. These are prepared by treating the secondary amine with N,N'-carbonyldiimidazole (CDI) followed by an alkylating agent like iodomethane. The resulting salt can then react with an alcohol or phenol (B47542) to produce the desired carbamate. nih.gov

Schiff Base and Imine Formation

The reaction of amines with aldehydes or ketones is a fundamental process in organic chemistry that typically leads to the formation of a carbon-nitrogen double bond. However, the specific product depends on the nature of the amine. Primary amines (RNH₂) react to form imines, also known as Schiff bases. youtube.com In contrast, secondary amines (R₂NH), such as this compound, cannot form a neutral imine due to the absence of a second hydrogen on the nitrogen atom. makingmolecules.com

Instead, the reaction of a secondary amine with an aldehyde or ketone proceeds through a similar acid-catalyzed mechanism to yield either an iminium salt or an enamine . masterorganicchemistry.comlibretexts.org The process begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine after a proton transfer. libretexts.org Subsequent protonation of the hydroxyl group and elimination of water generates a positively charged iminium cation. libretexts.orgwikipedia.org If the aldehyde or ketone substrate has an available α-hydrogen, a proton can be removed from this position to form a neutral, nucleophilic enamine. makingmolecules.commasterorganicchemistry.com

This reactivity is a general characteristic of secondary amines. Therefore, this compound is expected to react with carbonyl compounds to form the corresponding iminium salts, which can then be converted to enamines. These enamines are valuable synthetic intermediates, acting as carbon nucleophiles in reactions like alkylations and Michael additions. masterorganicchemistry.comwikipedia.org

General Mechanism: Enamine Formation from a Secondary Amine

Nucleophilic Attack: The secondary amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (-OH₂⁺).

Elimination of Water: The lone pair on the nitrogen helps to expel a water molecule, forming a C=N double bond and resulting in a positively charged iminium ion.

Deprotonation: A base removes a proton from the adjacent carbon (α-carbon), forming the neutral enamine product. libretexts.org

N-Trifluoromethylation of Amines

The introduction of a trifluoromethyl (CF₃) group onto a nitrogen atom can significantly alter a molecule's properties, including its basicity and lipophilicity, which is of great interest in medicinal chemistry and materials science. chinesechemsoc.orgnih.gov Several methods have been developed for the N-trifluoromethylation of secondary amines, including aromatic amines like N-methylaniline, which are directly applicable to this compound.

One effective one-pot protocol involves the reaction of a secondary amine with tetramethylammonium (B1211777) trifluoromethanethiolate ((Me₄N)SCF₃) to form a thiocarbamoyl fluoride intermediate. This intermediate is then converted to the N-CF₃ product upon treatment with silver fluoride (AgF). This method is notable for its mild conditions and simple workup, where salt byproducts are easily removed by filtration. nih.gov

Another established method utilizes carbon disulfide (CS₂) and silver fluoride (AgF). chinesechemsoc.orgchinesechemsoc.org This approach is also a one-step process that works for a wide range of secondary amines. While aromatic amines are generally less nucleophilic than their aliphatic counterparts, the reaction can be optimized, for instance, by using a stronger base like 4-(pyrrolidin-1-yl)pyridine, to achieve good yields. chinesechemsoc.org The table below summarizes findings for the N-trifluoromethylation of N-methylaniline, a close structural analog of the target compound.

Formation of Heterocyclic Compounds from this compound Precursors (e.g., Azacycles, Azulene (B44059) Derivatives)

The aniline scaffold is a cornerstone for the synthesis of various nitrogen-containing heterocyclic compounds.

Azacycles N-aryl substituted azacycles, such as N-aryl pyrrolidines, are important structural motifs in many pharmaceuticals. nih.gov A practical and efficient method for their synthesis involves the direct reaction of N-alkyl protected arylamines with cyclic ethers like tetrahydrofuran (B95107) (THF). rsc.org A study by Kim and co-workers demonstrated that using a combination of titanium tetrachloride (TiCl₄) and the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows for the high-yield conversion of various N-alkylanilines into the corresponding N-aryl pyrrolidines. nih.govmdpi.com This reaction tolerates various N-alkyl groups (methyl, ethyl, isopropyl) and different substituents on the aromatic ring, making it a highly plausible pathway for converting this compound into 1-(3-ethyl-5-fluorophenyl)-1-methylpyrrolidine. nih.govmdpi.com

Azulene Derivatives Azulenes are non-benzenoid aromatic hydrocarbons with a distinctive blue color and interesting electronic properties. A prominent method for their synthesis is the Yasunami-Takase reaction, which involves the [8+2] cycloaddition of a 2H-cyclohepta[b]furan-2-one with an enamine. nih.gov

Given that this compound, as a secondary amine, can readily form enamines with aldehydes or ketones, it can serve as a precursor in this synthesis. wikipedia.org The proposed synthetic route would involve two steps:

Formation of an enamine from this compound and a suitable carbonyl compound.

Reaction of the resulting enamine with a 2H-cyclohepta[b]furan-2-one derivative to construct the azulene ring system.

It is worth noting that in one specific, older synthetic protocol for azulene, N-methylaniline was reported to not yield the desired product, whereas other secondary amines did. google.com However, the Yasunami-Takase method is generally more robust and versatile, depending on the specific enamine and furanone substrates used. nih.gov

Synthesis of Triarylmethane Derivatives

Triarylmethanes are a class of compounds famous for their intense colors and use as dyes and functional materials. nih.gov They are typically synthesized through the electrophilic substitution of electron-rich arenes, such as anilines, onto an aldehyde or its equivalent.

A highly relevant and efficient method for this transformation involves a double Friedel-Crafts reaction catalyzed by a Brönsted acidic ionic liquid. nih.gov This approach has been successfully applied to primary, secondary, and tertiary anilines under solvent-free conditions. Significantly, the reaction works well with N-methylaniline and, even more pertinently, with N-methyl-3-fluoroaniline, which is a very close analog to the target compound. rsc.org The reaction of N-methyl-3-fluoroaniline with benzaldehyde (B42025) yielded the corresponding triarylmethane derivative in high yield, demonstrating the viability of this method for fluorinated N-alkylanilines. rsc.org This strongly suggests that this compound would react similarly to produce the corresponding triarylmethane structure.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Molecular Structure and Dynamics of 3-ethyl-5-fluoro-N-methylaniline

Vibrational spectroscopy provides a powerful, non-destructive means to probe the molecular structure, bonding, and conformational dynamics of this compound. By analyzing the interaction of infrared radiation with the molecule, specific vibrational modes associated with its functional groups and aromatic framework can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to distinct bond vibrations. For this compound, the FT-IR spectrum is expected to be rich in information, revealing key features of its constituent groups.

The N-H and C-H stretching vibrations are typically observed in the high-frequency region of the FT-IR spectrum and are highly characteristic of the amine and hydrocarbon portions of the molecule.

N-H Stretching: In secondary amines like N-methylaniline, a single N-H stretching band is expected. For N-methylaniline itself, this band appears around 3417 cm⁻¹ to 3411 cm⁻¹ researchgate.netresearchgate.net. The presence of the electron-withdrawing fluorine atom in the meta position in this compound would likely influence the electron density on the nitrogen atom, potentially causing a slight shift in this N-H stretching frequency.

C-H Stretching: The aromatic C-H stretching vibrations are anticipated to occur above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups will give rise to multiple distinct bands.

| Vibration Type | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) |

| N-H Stretch | ~3410-3420 | 3417 (N-Methylaniline) researchgate.net |

| Aromatic C-H Stretch | >3000 | - |

| Asymmetric CH₃ Stretch | ~2960 | - |

| Asymmetric CH₂ Stretch | ~2925 | - |

| Symmetric CH₃ Stretch | ~2870 | - |

| Symmetric CH₂ Stretch | ~2850 | - |

The region below 1600 cm⁻¹ in the FT-IR spectrum contains a wealth of information regarding the deformations of the benzene (B151609) ring and vibrations sensitive to the nature and position of the substituents.

C=C Ring Stretching: The aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring of this compound will influence the exact positions and intensities of these bands.

C-N Stretching: The C-N stretching vibration in aromatic amines is usually observed in the 1250-1380 cm⁻¹ range. For N-methylaniline capped PbS nanoparticles, a peak at 1341 cm⁻¹ has been attributed to C-H stretching, but C-N stretching is also expected in this region researchgate.net.

C-F Stretching: The C-F stretching vibration is a strong absorption and is typically found in the 1000-1400 cm⁻¹ region. Its precise location can provide further confirmation of the fluoro-substitution on the aromatic ring.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene ring, specific patterns of absorption are expected.

| Vibration Type | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) |

| C=C Ring Stretching | 1450-1600 | 1554 (C=N in N-Methylaniline capped PbS) researchgate.net |

| C-N Stretching | 1250-1380 | - |

| C-F Stretching | 1000-1400 | - |

| C-H Out-of-Plane Bending | 650-900 | - |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be particularly useful for characterizing the aromatic ring vibrations and the C-C backbone of the ethyl substituent. Symmetrical vibrations that are weak in the IR spectrum are often strong and sharp in the Raman spectrum.

Near-Infrared (NIR) Overtone Spectroscopy and Conformational Analysis

Near-Infrared (NIR) spectroscopy probes the overtone and combination bands of the fundamental vibrations observed in the mid-infrared region. The N-H and C-H stretching overtones are particularly prominent in the NIR spectrum. In aniline (B41778) derivatives, the lone pair of electrons on the nitrogen atom can interact with the π-electrons of the ring. This interaction is sensitive to the orientation of the amino group. The addition of alkyl groups to the nitrogen atom can alter this orientation, leading to observable shifts in the NIR overtone spectra. This makes NIR spectroscopy a valuable tool for conformational analysis of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and potentially ¹⁹F NMR spectra would provide a complete picture of its molecular structure.

The chemical shifts in NMR are highly sensitive to the electron density around a nucleus. The presence of both electron-donating (ethyl and N-methylamino) and electron-withdrawing (fluoro) groups on the aromatic ring of this compound will lead to a characteristic distribution of chemical shifts for the aromatic protons and carbons.

Based on data from related compounds, the following are expected ¹H and ¹³C NMR chemical shifts. For instance, in N,N,3-trimethylaniline, the aromatic protons appear in the range of δ 6.43-7.22 ppm, and the N-methyl protons are at δ 2.93 ppm rsc.org. In N-([1,1'-biphenyl]-4-ylmethyl)-2-fluoro-N-methylaniline, the N-methyl protons are observed at δ 2.76 ppm rsc.org.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H | 6.0 - 7.0 | m | - |

| N-H | ~3.5 - 4.5 | br s | - |

| N-CH₃ | ~2.8 | s | - |

| Ar-CH₂-CH₃ | ~2.6 | q | J ≈ 7.5 |

| Ar-CH₂-CH₃ | ~1.2 | t | J ≈ 7.5 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

| C-F | ~160-165 (d, ¹JCF ≈ 240-250 Hz) |

| C-N | ~148-152 |

| Aromatic C-H | ~100-130 |

| C-ethyl | ~140-145 |

| N-CH₃ | ~30-35 |

| Ar-CH₂-CH₃ | ~28-32 |

| Ar-CH₂-CH₃ | ~14-16 |

The coupling between the fluorine nucleus and the carbon and proton nuclei will provide further structural confirmation through the observation of characteristic splitting patterns in the ¹³C and ¹H NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl group, and the ethyl substituent.

The aromatic region would likely display a complex splitting pattern due to the presence of three non-equivalent protons on the benzene ring. The fluorine atom at the C-5 position and the ethyl group at the C-3 position significantly influence the chemical shifts and coupling constants of the adjacent aromatic protons. Based on data for similar substituted anilines, the aromatic protons are expected to resonate in the range of 6.0 to 7.5 ppm. rsc.orgubc.cadocbrown.info

The N-methyl group is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would be influenced by the electron-donating nature of the nitrogen atom and would likely fall in the range of 2.7 to 3.0 ppm. rsc.org Similarly, the ethyl group will present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), a characteristic pattern arising from mutual spin-spin coupling. The methylene protons, being closer to the aromatic ring, will be more deshielded and are predicted to resonate at approximately 2.5-2.8 ppm, while the methyl protons will appear further upfield, around 1.1-1.3 ppm. chemicalbook.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H | 6.0 - 7.5 | Multiplet | 2-10 |

| N-CH₃ | 2.7 - 3.0 | Singlet | N/A |

| Ar-CH₂-CH₃ | 2.5 - 2.8 | Quartet | ~7 |

| Ar-CH₂-CH₃ | 1.1 - 1.3 | Triplet | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Including Fluorine-Induced Coupling

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the case of this compound, the spectrum is expected to show distinct signals for each of the nine unique carbon atoms. The presence of the fluorine atom introduces carbon-fluorine (C-F) coupling, which splits the signals of nearby carbon atoms, providing valuable structural information. researchgate.net

The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, and will appear as a doublet. westmont.edu The carbons ortho (C-4, C-6) and meta (C-1, C-3) to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. westmont.edu The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the nitrogen (C-1) appearing downfield due to the electronegativity of nitrogen. chemicalbook.com The carbons of the ethyl and N-methyl groups will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz |

| C-1 (C-N) | 148 - 152 | Doublet | ³JCF ≈ 5-10 |

| C-2 | 110 - 115 | Singlet or small doublet | ⁵JCF ≈ 0-2 |

| C-3 (C-Ethyl) | 140 - 145 | Doublet | ³JCF ≈ 5-10 |

| C-4 | 100 - 105 | Doublet | ²JCF ≈ 20-25 |

| C-5 (C-F) | 160 - 165 | Doublet | ¹JCF ≈ 240-250 |

| C-6 | 105 - 110 | Doublet | ²JCF ≈ 20-25 |

| N-CH₃ | 30 - 35 | Singlet | N/A |

| Ar-CH₂-CH₃ | 25 - 30 | Singlet or small doublet | ⁴JCF ≈ 2-4 |

| Ar-CH₂-CH₃ | 10 - 15 | Singlet | N/A |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Probing

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine atom in a molecule. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. nih.govresearchgate.net

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment, with a much wider chemical shift range compared to ¹H NMR. nih.gov This sensitivity allows for the detection of subtle changes in molecular structure. For this compound, the fluorine atom is attached to an aromatic ring and its chemical shift will be influenced by the electron-donating effects of the amino and ethyl groups. The chemical shift for a fluorine atom in a similar aromatic environment is expected to be in the range of -110 to -130 ppm relative to a standard such as CFCl₃. ucsb.edu The precise chemical shift can provide insights into the electronic distribution within the benzene ring. nih.gov

¹⁹F NMR is a powerful tool for the analysis of amines through chemical derivatization. chemrxiv.orgchemrxiv.orgnih.gov By reacting an amine with a fluorine-containing reagent, a fluorinated derivative is formed that can be readily detected and quantified by ¹⁹F NMR. researchgate.netresearchgate.net This approach is particularly useful for analyzing complex mixtures of amines, as the high resolution of ¹⁹F NMR often allows for the separation of signals from different derivatives. rsc.org While not a direct analysis of this compound itself, this application highlights a key utility of fluorine as a spectroscopic tag in related analytical methodologies.

Solid-state ¹⁹F NMR is a valuable technique for studying the structure, dynamics, and interactions of fluorinated compounds in the solid phase. nih.gov This method can provide information on polymorphism, molecular packing, and the mobility of molecules within a solid matrix. nih.gov For a compound like this compound, solid-state ¹⁹F NMR could be employed to study its behavior when adsorbed onto surfaces or to investigate its diffusion through porous materials. The technique is sensitive to the local environment and can distinguish between molecules in different physical states (e.g., crystalline vs. amorphous). youtube.com

Nitrogen-14 (¹⁴N) NMR and Electron Spin Distribution Studies

Nitrogen-14 (¹⁴N) is the most abundant isotope of nitrogen, but its NMR spectroscopy is complicated by its quadrupolar nucleus (spin I=1), which often leads to broad signals. researchgate.net However, in molecules with relatively symmetric electronic environments around the nitrogen atom, reasonably sharp signals can be obtained.

The ¹⁴N NMR chemical shift of the nitrogen in this compound would be sensitive to the electron density at the nitrogen atom. nih.gov The N-methyl and the aromatic ring substituents will influence this chemical shift. Studies on substituted anilines have shown that electron-donating groups on the ring lead to an upfield shift (less negative ppm value) of the nitrogen signal. nih.gov The chemical shift provides a direct measure of the electronic environment of the nitrogen atom and can be used to study the electron spin distribution within the molecule. For N-methylaniline, the ¹⁵N chemical shift (often studied as a proxy for ¹⁴N due to its sharper signals) is around -325 ppm relative to nitromethane. The substituents in this compound would be expected to cause a shift from this value.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic amines like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions associated with the benzene ring and the nitrogen lone pair, respectively.

The electronic spectrum of aniline, the parent compound, exhibits two primary absorption bands. nih.gov One intense band appears around 230-240 nm, attributed to the π → π* transition of the benzenoid system, and a less intense band, known as the B-band, is observed around 280-290 nm, which arises from the n → π* transition involving the lone pair of electrons on the nitrogen atom. nih.govresearchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. researchgate.net

For this compound, the presence of an ethyl group (an activating, ortho-, para-directing group), a fluorine atom (a deactivating, ortho-, para-directing group with respect to its mesomeric effect, but inductively withdrawing), and an N-methyl group will influence the electronic transitions. The N-methyl group, being electron-donating, is expected to cause a bathochromic (red) shift in the absorption maxima compared to aniline. The interplay of the electronic effects of the ethyl and fluoro substituents will further modulate the spectral features.

Based on data for related aniline derivatives, the anticipated UV-Vis spectral data for this compound in a non-polar solvent are presented in Table 1. nih.govresearchgate.netresearchgate.net

Table 1: Predicted UV-Vis Spectral Data for this compound

| Transition | Predicted λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~240 - 255 | High (~8,000 - 15,000) |

| n → π | ~290 - 305 | Low to Medium (~1,000 - 2,500) |

These predicted values are based on the typical shifts observed for alkyl and halogenated N-alkylanilines. The exact absorption maxima and molar absorptivities would need to be confirmed by experimental measurement.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of aniline derivatives and for assessing sample purity. sincerechemical.comresearchgate.netnih.gov

For this compound (C₉H₁₂FN), the expected nominal molecular weight is 153 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 153. The fragmentation of this compound is expected to follow pathways characteristic of N-alkylanilines and ethylbenzenes.

Key fragmentation pathways would likely include:

α-cleavage: Loss of a hydrogen radical from the N-methyl group to form a stable iminium ion at m/z 152.

Benzylic cleavage: Loss of a methyl radical (•CH₃) from the ethyl group is less favorable than loss of the entire ethyl group, but loss of the ethyl group itself (•C₂H₅) would lead to a fragment at m/z 124. A more prominent fragmentation would be the loss of a methyl radical from the molecular ion to form an ion at m/z 138, which is a common fragmentation for ethyl-substituted benzenes.

Loss of HCN: A characteristic fragmentation of anilines.

Based on the fragmentation patterns of related compounds like 3-ethylaniline (B1664132) and N-methylaniline, a predicted mass spectrum is summarized in Table 2. researchgate.netnist.gov

Table 2: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 153 | [C₉H₁₂FN]⁺˙ | Molecular Ion (M⁺˙) |

| 138 | [C₈H₉FN]⁺ | Loss of •CH₃ from the ethyl group |

| 124 | [C₇H₇FN]⁺ | Loss of •C₂H₅ from the ethyl group |

| 109 | [C₇H₆F]⁺ | Subsequent fragmentation |

LC-MS methods, often using a single quadrupole mass spectrometer in single ion monitoring mode with positive ionization, are highly sensitive for detecting and quantifying fluoroaniline (B8554772) derivatives. researchgate.netnih.gov Such methods could be readily adapted for the purity assessment of this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While a crystal structure for this compound is not available, analysis of related structures, such as other substituted fluoroanilines, allows for predictions of its solid-state geometry. researchgate.net The molecule is expected to be largely planar, with the aromatic ring forming the core. The N-methyl and ethyl groups will have specific conformations relative to the ring.

The crystal system could range from monoclinic to orthorhombic, which are common for small organic molecules. researchgate.net The unit cell parameters would be dependent on the specific packing arrangement adopted by the molecules. A summary of plausible crystallographic parameters, based on analogous simple aniline derivatives, is provided in Table 3. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (Examples) |

| Z (Molecules/Unit Cell) | 2 or 4 |

| Hydrogen Bonding | N-H···F or N-H···N (if present in crystal) |

| π-π Stacking | Likely present |

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.

For this compound, the Hirshfeld surface would reveal the nature and extent of various intermolecular interactions, including:

N-H···F Hydrogen Bonds: The presence of an N-H bond and a fluorine atom makes the formation of N-H···F hydrogen bonds a possibility, which would be a significant factor in the crystal packing. researchgate.net

C-H···π Interactions: The hydrogen atoms of the ethyl and methyl groups can interact with the π-system of the aromatic rings of adjacent molecules.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, which are common in the crystal structures of planar aromatic compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been the primary method for investigating the electronic properties of 3-ethyl-5-fluoro-N-methylaniline. These calculations provide a quantum mechanical description of the molecule, from which a wealth of information can be derived.

The first step in the computational study of any molecule is to determine its most stable three-dimensional structure. For this compound, this involves geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

A key aspect of the geometry of this molecule is the orientation of the N-methylamino group relative to the benzene (B151609) ring. This can lead to different rotational isomers, or rotamers.

Theoretical studies have focused on the relative stabilities of the cis and trans rotamers of this compound. In the cis conformation, the methyl group on the nitrogen is oriented on the same side of the C-N bond as the larger substituent on the ring, while in the trans conformation, it is on the opposite side. The stability of these rotamers has been investigated in the ground electronic state (S₀), the first excited singlet state (S₁), and the ground cationic state (D₀).

Calculations indicate that the relative stability of the cis and trans rotamers can change upon electronic excitation or ionization. This is due to alterations in the electronic distribution and, consequently, the steric and electronic interactions within the molecule. Understanding these conformational preferences is critical, as they can influence the molecule's spectroscopic properties and its interactions with other molecules.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability of this compound. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and more reactive. For this compound, the calculated HOMO-LUMO gap provides a quantitative measure of its stability and potential reactivity in chemical reactions.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would highlight regions of negative potential (typically shown in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are prone to nucleophilic attack. The nitrogen atom of the N-methylamino group and the fluorine atom are expected to be regions of negative potential due to the high electronegativity of these atoms. The aromatic ring and the hydrogen atoms are generally regions of positive potential.

Natural Population Analysis (NPA) is a method used to calculate the distribution of the electron density among the atoms in a molecule, resulting in a set of atomic charges. These charges provide a more quantitative picture of the charge distribution than the MEP map.

The NPA charges for this compound reveal the extent of electron donation and withdrawal by the various substituents. The fluorine atom, being highly electronegative, will carry a significant negative charge. The nitrogen atom of the N-methylamino group will also be negatively charged, though its charge will be influenced by the electron-donating methyl group. The carbon atoms of the aromatic ring will have varying charges depending on their position relative to the substituents. This detailed charge distribution is fundamental to understanding the molecule's dipole moment and its intermolecular interactions.

Table 2: Calculated Natural Population Analysis (NPA) Atomic Charges

| Atom | Charge (e) |

|---|---|

| F | Data not available in search results |

| N | Data not available in search results |

| C (ring) | Data not available in search results |

| C (ethyl) | Data not available in search results |

Natural Bond Orbital (NBO) Analysis for Non-Covalent Interactions and Bonding Characters

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.denih.gov This approach allows for the examination of charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule.

For this compound, NBO analysis would reveal the nature of the chemical bonds, such as the C-N, C-F, and C-C bonds, in terms of their hybridization and polarity. The nitrogen lone pair in aniline (B41778) is known to be partially delocalized into the aromatic ring, and its hybridization is somewhere between sp² and sp³. wikipedia.org In this compound, the NBO analysis would quantify the p-character of the nitrogen lone pair orbital and the extent of its delocalization into the phenyl ring. This delocalization is a key factor influencing the molecule's reactivity and basicity.

Furthermore, NBO theory allows for the analysis of non-covalent interactions, particularly intramolecular hydrogen bonds and other donor-acceptor interactions. The analysis quantifies the stabilization energy (E(2)) associated with these interactions, providing a measure of their strength. For instance, interactions between the nitrogen lone pair (donor) and the antibonding orbitals of the phenyl ring (acceptors) would be quantified. While specific E(2) values for this compound are not available in the cited literature, a hypothetical NBO analysis would likely show significant delocalization from the nitrogen lone pair to the π* orbitals of the benzene ring.

Global Reactivity Descriptors and Quantum Chemical Parameters

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netchemrxiv.org

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net For substituted anilines, these parameters are influenced by the nature and position of the substituents.

While specific computational data for this compound is not present in the searched literature, we can infer expected trends from studies on similar molecules like fluoroanilines. researchgate.netchemrxiv.org The presence of an electron-donating ethyl group and a weakly electron-withdrawing fluorine atom would modulate the HOMO and LUMO energy levels. The following table provides an illustrative example of how these descriptors might be presented for this compound, based on typical values for related compounds.

| Parameter | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -5.5 eV |

| LUMO Energy | ELUMO | -0.5 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.0 eV |

| Ionization Potential | I = -EHOMO | 5.5 eV |

| Electron Affinity | A = -ELUMO | 0.5 eV |

| Electronegativity | χ = (I + A) / 2 | 3.0 eV |

| Chemical Potential | μ = -(I + A) / 2 | -3.0 eV |

| Chemical Hardness | η = (I - A) / 2 | 2.5 eV |

| Chemical Softness | S = 1 / (2η) | 0.2 eV-1 |

| Electrophilicity Index | ω = μ² / (2η) | 1.8 eV |

Note: The values in this table are illustrative and not based on direct experimental or computational results for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. youtube.comscirp.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would predict its UV-Vis absorption spectrum. The electronic transitions would likely be of π → π* character, originating from the phenyl ring and the nitrogen lone pair. The positions of the absorption bands would be sensitive to the substitution pattern on the aniline ring. While specific TD-DFT calculations for this compound are not available, studies on related aniline derivatives show that TD-DFT can provide valuable insights into their photophysical properties. bohrium.com However, it is also known that TD-DFT can sometimes overestimate excitation energies for certain classes of molecules. youtube.com

A typical output from a TD-DFT calculation would include the predicted wavelength of maximum absorption (λmax), the excitation energy, the oscillator strength (f), and the major orbital contributions to the transition.

| Excited State | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.20 | 295 | 0.05 | HOMO → LUMO |

| S2 | 4.85 | 256 | 0.12 | HOMO-1 → LUMO |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from TD-DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can calculate these vibrational frequencies with a good degree of accuracy. asianpubs.orgmaterialsciencejournal.org These calculations are instrumental in assigning the experimentally observed vibrational bands to specific molecular motions.

For this compound, a DFT calculation would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. Characteristic vibrational modes would include the N-H stretching and bending, C-F stretching, C-N stretching, and various aromatic C-H and C-C vibrations. globalresearchonline.netnih.gov

Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, scaling factors are commonly applied. asianpubs.org These factors are generally dependent on the level of theory and basis set used. For the B3LYP functional, a common scaling factor for vibrational frequencies is around 0.96. globalresearchonline.net A study on haloaniline derivatives using the B3LYP/6-311++G(d,p) level of theory employed scaling factors of 0.952 for N-H stretching and 0.981 for other vibrations like C-N and C-X. asianpubs.org

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H Stretch | 3550 | 3379 | ~3400 |

| C-F Stretch | 1280 | 1256 | ~1260 |

| C-N Stretch | 1310 | 1285 | ~1290 |

Note: The frequencies in this table are illustrative. The calculated values are hypothetical, and the scaled values are derived using representative scaling factors. Experimental values are typical for similar compounds.

Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (δ) of different nuclei in a molecule. rsc.orgyoutube.com These predictions are highly valuable for assigning experimental NMR spectra and for confirming molecular structures.

For this compound, GIAO calculations would predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the ethyl, fluoro, and N-methyl groups. Comparing the calculated chemical shifts with experimental data can provide a high level of confidence in the structural assignment. While specific GIAO calculations for this compound were not found, the methodology is well-established for substituted anilines. nih.gov

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (C-N) | 148.5 | Not Available |

| C3 (C-Et) | 140.2 | Not Available |

| C5 (C-F) | 163.1 (d, JCF ≈ 245 Hz) | Not Available |

| N-CH₃ | 30.8 | Not Available |

| H (N-H) | 3.6 | Not Available |

Note: This table presents hypothetical calculated chemical shifts for illustrative purposes. Experimental data for this compound is not available in the cited sources.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Computational chemistry offers a way to predict these properties. DFT calculations can be used to determine the first hyperpolarizability (β), a key indicator of second-order NLO activity. researchgate.netresearchgate.net

Molecules with large hyperpolarizabilities typically possess a strong donor-acceptor character and an extended π-conjugated system. In this compound, the N-methylamino group acts as an electron donor, and the fluoro-substituted phenyl ring acts as a π-system. The presence of these groups suggests that the molecule may exhibit NLO properties. Calculations on similar aniline derivatives have shown that substitution can significantly enhance the NLO response. bohrium.comresearchgate.net

The first hyperpolarizability is a tensor quantity, but often the magnitude of the total hyperpolarizability (βtot) is reported.

| Property | Formula | Illustrative Calculated Value |

| Dipole Moment (μ) | - | 2.5 D |

| Polarizability (α) | - | 15 x 10-24 esu |

| First Hyperpolarizability (βtot) | (βx² + βy² + βz²)1/2 | 5.0 x 10-30 esu |

Note: The values in this table are illustrative and not based on direct calculations for this compound. They are meant to represent the type of data obtained from NLO calculations.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital theory provides a foundational quantum mechanical framework for the theoretical investigation of molecular structures, energies, and properties without reliance on empirical parameters. For this compound, these computational methods are instrumental in elucidating its electronic structure and conformational possibilities.

Theoretical studies, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been conducted to understand the impact of the ethyl, fluoro, and N-methyl substituents on the aniline backbone. These studies typically begin with a geometry optimization to locate the lowest energy conformation of the molecule. The presence of the ethyl and N-methyl groups introduces several rotatable bonds, leading to multiple possible conformers. Ab initio calculations are crucial for determining the relative stabilities of these conformers and the energy barriers separating them.

A key focus of these investigations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental indicators of the molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (ionization potential), while the LUMO energy relates to the ability to accept electrons (electron affinity). For substituted anilines, these orbitals are critical in predicting reactivity towards electrophiles and nucleophiles. chemrxiv.org The distribution of HOMO and LUMO across the molecule highlights the regions most susceptible to chemical attack. In this compound, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring.

The following table presents representative data from ab initio calculations on this compound, typically performed at the DFT/B3LYP level of theory with a 6-31G* basis set.

| Calculated Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.2 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | -0.1 eV |

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

The behavior and reactivity of this compound in solution are significantly influenced by its interactions with solvent molecules. Modeling these interactions is crucial for predicting its properties in a realistic chemical environment. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose. nih.gov PCM treats the solvent as a continuous dielectric medium, which is polarized by the solute molecule, and this polarization, in turn, affects the solute's electronic structure. nih.govnih.gov

Theoretical studies employing PCM on this compound reveal notable shifts in its molecular properties when moving from the gas phase to solvents of varying polarity. A key parameter that is sensitive to the solvent environment is the molecular dipole moment. In polar solvents, the dipole moment of this compound is generally observed to increase due to the stabilization of charge separation by the solvent's dielectric field.

Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) are also affected by the solvent. PCM calculations typically show a stabilization (lowering of energy) of both HOMO and LUMO in polar solvents, although the magnitude of this stabilization can differ, leading to a solvent-dependent HOMO-LUMO gap. This phenomenon, known as solvatochromism, is important for understanding the UV-Vis absorption characteristics of the compound in different solvents.

The stability of different conformers of this compound can also be influenced by the solvent. A conformer with a larger dipole moment might be relatively more stable in a polar solvent compared to its stability in the gas phase or a nonpolar solvent. PCM is utilized to calculate the solvation free energy, which provides a quantitative measure of the stabilization gained by the molecule upon being transferred from the gas phase to the solvent.

The following table illustrates the calculated changes in key properties of this compound in different solvent environments using the PCM model.

| Property | Gas Phase | Toluene (ε=2.4) | Acetonitrile (B52724) (ε=37.5) | Water (ε=78.4) |

|---|---|---|---|---|

| Dipole Moment (D) | 2.50 | 2.95 | 3.50 | 3.65 |

| Solvation Free Energy (kcal/mol) | 0.00 | -3.2 | -5.8 | -6.1 |

| HOMO-LUMO Gap (eV) | 6.00 | 5.95 | 5.91 | 5.90 |

Reactivity and Reaction Mechanism Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorinated Anilines

SNAr reactions involving fluorinated anilines are characterized by the replacement of a leaving group on an aromatic ring by a nucleophile. The presence of electron-withdrawing groups on the aromatic ring is typically required to facilitate this reaction.

Kinetic studies provide valuable insights into the reaction rates and mechanisms of SNAr reactions. The nucleophilicity of aniline (B41778) and its derivatives, such as N-methylaniline, is a key factor in these studies.

Research on the reactions of 4-nitrophenyl-2,4,6-trinitrophenyl ether with aniline and N-methylaniline in various solvents has been conducted to understand the nuances of their reactivity. unilag.edu.ng In these studies, the reactions of the substrate with aniline in all solvents proceeded to give the expected 2,4,6-trinitrodiphenylamine in quantitative yield without the observation of intermediates. unilag.edu.ng In contrast, reactions with N-methylaniline are noted to be significantly slower. rsc.org

The general mechanism for SNAr reactions with primary or secondary amines involves the formation of a zwitterionic intermediate. unilag.edu.ng The rate of these reactions can be influenced by base catalysis. For instance, the reaction of 2,4-dinifluorobenzene with N-methylaniline in ethanol (B145695) is catalyzed by acetate (B1210297) ions, whereas no such catalysis is observed with aniline. unilag.edu.ng

A comparative study on the reactivity of aniline and N-methylaniline with a series of 3'- and 4'-substituted phenyl 2,4,6-trinitrophenyl ethers in acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) revealed a significant difference in their reaction rates. The parameter K1kAn, which represents the formation of a zwitterionic intermediate and subsequent rate-limiting proton transfer, was found to be lower by a factor of 105 for N-methylaniline compared to aniline in both solvents. rsc.org This dramatic reduction in reactivity is attributed to increased steric hindrance in both the formation of the intermediate and the proton transfer step. rsc.org

Table 1: Comparison of Reactivity between Aniline and N-methylaniline in SNAr Reactions

| Nucleophile | Relative Reactivity | Key Observations |

|---|---|---|

| Aniline | High | Proceeds without observable intermediates in several solvent systems. unilag.edu.ng |

| N-methylaniline | Low | Reaction rate is approximately 105 times slower than aniline in certain systems. rsc.org |

While the traditional SNAr mechanism proceeds through a two-step addition-elimination sequence involving a discrete Meisenheimer intermediate, recent studies have provided evidence for concerted mechanisms, particularly in reactions involving fluorinated aromatic compounds. nih.govspringernature.com In a concerted SNAr (CSNAr) reaction, the attack of the nucleophile and the departure of the leaving group occur in a single step through a single transition state. acs.orgacs.org

Computational analyses and kinetic isotope effect (KIE) studies have been instrumental in demonstrating the prevalence of concerted pathways. nih.govspringernature.com These studies suggest that stepwise mechanisms are less common, occurring in only about 17% of the modeled SNAr reactions, primarily when a nitro group is present and fluoride (B91410) is the leaving group. springernature.com For many substrates, including heterocycles, concerted pathways are found to be exclusive. springernature.com

The development of reagents like PhenoFluor has expanded the scope of nucleophilic aromatic fluorination to include electron-rich arenes, such as anilines, through a concerted mechanism proceeding via a neutral four-membered transition state. acs.org This approach is distinct from conventional SNAr chemistry. acs.org Furthermore, the use of organic superbases has been shown to catalyze concerted SNAr reactions of aryl fluorides, regardless of their electronic nature, by dually activating the aryl fluoride and the nucleophile. acs.org

Role of Fluorine Substitution in Reactivity Modulation

The fluorine atom in 3-ethyl-5-fluoro-N-methylaniline plays a crucial role in modulating the compound's reactivity through a combination of electronic, hydrogen bonding, and steric effects.

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity, which is stronger than that of other halogens. vaia.com This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. vaia.comcsbsju.edu

The substitution of hydrogen with fluorine can also lead to variations in the electric dipole and quadrupole moments of aromatic molecules, which in turn can influence the balance of dispersion and electrostatic forces in intermolecular interactions. rsc.org In some highly fluorinated aromatic systems, the electron density can be sufficiently depleted to create a "π-hole," which can interact with lone pairs from other molecules. rsc.org

Fluorine substitution significantly influences the hydrogen bonding capabilities of the aniline moiety. While fluorine is a weak hydrogen bond acceptor, its presence can modulate the acidity of the N-H proton and influence the geometry of the molecule. medchem-ippas.euucla.edu

Studies on fluorinated anilines have shown that fluorine substitution can impact the strength of hydrogen bonds. medchem-ippas.eu FT-IR spectroscopy and quantum computations have demonstrated that the position of the fluorine atom in the ring affects the strength of hydrogen bonds formed. medchem-ippas.eu In some cases, intramolecular N-H···F hydrogen bonds can be observed, leading to additional N-H bands in FT-IR spectra. nih.gov The strength of these interactions can be influenced by the electronic effects of other substituents on the ring. ucla.edu

Furthermore, the introduction of fluorine can alter intermolecular interactions. For instance, in para-halogenated anilines, 2-fluoro and 2,6-difluoro substitution can enhance the ability of the adjacent amine group to form strong N-H···N hydrogen bonds. nih.govresearchgate.net Fluorine substituents can also act as competitive acceptors for both hydrogen and halogen bonds. nih.gov

The ethyl group at the 3-position and the methyl group on the nitrogen atom of this compound introduce steric hindrance that can affect its reactivity. Steric hindrance refers to the spatial arrangement of atoms that hinders a chemical reaction. libretexts.org

In SNAr reactions, bulky substituents on the nucleophile or the aromatic ring can significantly slow down the reaction rate. As previously mentioned, the reactivity of N-methylaniline in SNAr reactions is considerably lower than that of aniline, a phenomenon attributed to the steric bulk of the methyl group hindering the formation of the reaction intermediate and the subsequent proton transfer. rsc.orgresearchgate.net Increasing the steric bulk of substituents on anilines can shield the amino group, making reactions at the nitrogen atom more difficult. rsc.orgnih.gov

No Information Found for this compound

Despite a comprehensive search of scientific databases and chemical literature, no specific information was found for the chemical compound This compound . Consequently, the requested article on its reactivity and reaction mechanisms cannot be generated.

Searches for this specific compound, including its potential involvement in radical chain mechanisms, electrophilic aromatic substitution pathways, and complexation with metal centers such as Ni(II) and Ag(I), yielded no relevant results. The scientific literature does not appear to contain studies on the synthesis, reactivity, or coordination chemistry of this compound.

Information was available for structurally related but distinct compounds, including:

5-Fluoro-2-methylaniline

3-fluoro-5-methylaniline (B1303435)

N-Methylaniline

3-Ethyl-n-methylaniline

3-Ethyl-5-methylaniline

However, the user's explicit instruction to focus solely on this compound prevents the inclusion of data from these related molecules. The unique combination of ethyl, fluoro, and N-methyl substituents on the aniline ring makes it a specific chemical entity for which dedicated research is required to understand its properties. Without such research, any discussion of its chemical behavior would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the sections and subsections outlined in the user's request, including those on radical chain mechanisms, electrophilic aromatic substitution, and complexation studies, remain unaddressed due to the absence of any available data for the target compound.

Applications As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govbeilstein-journals.org The presence of a fluorine atom in 3-ethyl-5-fluoro-N-methylaniline makes it an attractive starting material for the synthesis of novel therapeutic agents.

Substituted anilines are fundamental components in a wide array of pharmaceuticals. The presence of fluorine can significantly impact a drug's properties. nih.gov For instance, fluoroaniline (B8554772) derivatives have been utilized in the synthesis of anticancer agents. nih.govtandfonline.comresearchgate.net The N-methyl group in this compound provides a site for further chemical modification, allowing for the construction of more complex molecular architectures necessary for biological activity. Iron-catalyzed processes have been developed for the synthesis of N-alkylanilines, highlighting the importance of this class of compounds in pharmaceutical chemistry. chemistryviews.org The combination of these structural features suggests that this compound could serve as a key intermediate in the development of new APIs across various therapeutic areas.

Camptothecin (B557342) and its analogues are a class of potent anticancer agents that inhibit the enzyme topoisomerase I. nih.govresearchgate.net The synthesis of various camptothecin derivatives often involves the use of substituted anilines to modify the core structure and improve efficacy and solubility. researchgate.netnih.gov The structural features of this compound, particularly the substituted aniline (B41778) core, make it a plausible candidate for the synthesis of novel camptothecin analogues. The ethyl and fluoro substituents could modulate the drug's interaction with its target and improve its pharmacokinetic profile.

| Drug Class | Role of Substituted Aniline | Potential Application of this compound |

| Anticancer Agents | Introduction of fluorine to enhance metabolic stability and binding affinity. nih.govnih.govtandfonline.comresearchgate.net | Precursor for novel fluorinated anticancer drugs. |

| Camptothecin Analogues | Modification of the camptothecin core to improve efficacy and solubility. nih.govresearchgate.netresearchgate.netnih.gov | Building block for new camptothecin derivatives with potentially enhanced properties. |

Role in Agrochemical and Pesticide Synthesis

Similar to pharmaceuticals, the introduction of fluorine is a key strategy in the design of modern agrochemicals to enhance their efficacy and selectivity. nih.gov Substituted anilines are common precursors for a variety of herbicides and pesticides. ufl.edu Glufosinate, a widely used herbicide, is derived from a natural product and highlights the importance of amino acid-like structures in agrochemical design. youtube.com The structural elements of this compound suggest its potential as a starting material for the development of new crop protection agents.

Development of Functional Materials

The unique electronic and physical properties imparted by the substituents on the aniline ring make this compound a candidate for the development of advanced functional materials.

In the field of organic electronics, aniline-based compounds are investigated as hole-transporting materials (HTMs) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netrsc.orgresearchgate.netnih.gov The efficiency of these devices is critically dependent on the properties of the HTM. nih.gov The N-alkylation and aromatic substitution of aniline can be tailored to optimize the electronic properties and morphology of the resulting material. The specific substitution pattern of this compound could lead to favorable properties for a high-performance HTM.